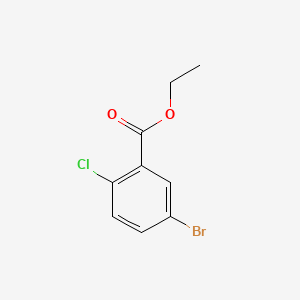

Ethyl 5-bromo-2-chlorobenzoate

Overview

Description

Ethyl 5-bromo-2-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-chlorobenzoate can be synthesized through the esterification of 5-bromo-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester .

Industrial Production Methods: In an industrial setting, the preparation of 5-bromo-2-chlorobenzoic acid, the precursor to this compound, involves the bromination of 2-chlorobenzoic acid using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst to ensure high selectivity and yield . The resulting 5-bromo-2-chlorobenzoic acid is then esterified with ethanol to produce this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

Oxidation Reactions: It can also undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Reduction: Formation of 5-bromo-2-chlorobenzoic acid.

Oxidation: Formation of more oxidized benzoic acid derivatives.

Scientific Research Applications

Ethyl 5-bromo-2-chlorobenzoate is a significant compound in the field of organic chemistry, particularly noted for its applications in pharmaceuticals and chemical synthesis. This article delves into its various applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting metabolic disorders. It has been identified as a precursor for the synthesis of SGLT2 inhibitors, which are currently being explored for diabetes treatment. The compound is synthesized through a multi-step process involving bromination and esterification, yielding high-purity products suitable for therapeutic applications .

Analytical Chemistry

The compound is utilized in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A study demonstrated its effective separation on Newcrom R1 HPLC columns, indicating its potential in pharmacokinetics studies and impurity isolation .

Material Science

This compound is also applied in material science for the development of novel polymers and materials with specific chemical properties. Its bromine and chlorine substituents allow for functionalization that can enhance polymer properties, making it valuable in creating materials with tailored characteristics for industrial applications .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent investigation focused on the scalable synthesis of a key intermediate for SGLT2 inhibitors from this compound. The study highlighted a practical process that improved yield and reduced costs significantly, demonstrating the compound's utility in pharmaceutical manufacturing .

Case Study 2: HPLC Applications

In another study, this compound was analyzed using reverse-phase HPLC methods, showcasing its effectiveness in separating various compounds under different conditions. This research provided insights into optimizing chromatographic techniques for better resolution and efficiency in analytical applications .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Precursor for SGLT2 inhibitors |

| Analytical Chemistry | Used in HPLC for compound separation |

| Material Science | Functionalization for novel polymer development |

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chlorobenzoate largely depends on its role as an intermediate in chemical reactions. It can act as a substrate for various enzymes or as a reactant in chemical syntheses. The bromine and chlorine substituents on the benzene ring influence its reactivity and interaction with other molecules, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

- Ethyl 4-bromo-2-chlorobenzoate

- Ethyl 5-bromo-3-chlorobenzoate

- Ethyl 5-bromo-2-fluorobenzoate

Comparison: Ethyl 5-bromo-2-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it a valuable compound in targeted organic syntheses .

Biological Activity

Ethyl 5-bromo-2-chlorobenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 251.51 g/mol. The compound features a benzoate structure with bromine and chlorine substituents that influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents (bromo and chloro) can participate in halogen bonding, which enhances the compound's binding affinity to target proteins. This interaction can modulate various enzymatic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features allow it to interfere with cellular signaling pathways associated with tumor growth.

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated significant inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for developing new antibacterial therapies .

- Evaluation of Anticancer Effects : In a preclinical trial, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound activates p53 signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. This finding provides a molecular basis for its observed anticancer activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-bromo-2-chlorobenzoate | C9H8BrClO2 | Similar structure but different position of halogens |

| Ethyl 5-amino-2-chlorobenzoate | C9H10ClN | Contains an amino group; potentially different reactivity |

| Ethyl 3-bromo-4-chlorobenzoate | C9H8BrClO2 | Different substitution pattern affecting biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing ethyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification of 5-bromo-2-chlorobenzoic acid using ethanol under acid catalysis. Optimization includes adjusting molar ratios (e.g., 1:1.2 acid-to-ethanol), using Na₂CO₃ as a base to trap HCl, and refluxing in anhydrous solvents (e.g., EtOH) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield (>75%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~168 ppm).

- FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and C-Br/C-Cl bonds (550–650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 263.51 (C₉H₈BrClO₂⁺) .

Q. How can researchers safely handle this compound in the lab?

- Guidelines : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact. Store at 0–6°C in airtight containers. Refer to OSHA-compliant SDS for spill management and disposal .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in halogenated benzoate esters?

- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters:

- Data Collection : High-resolution (<1.0 Å) with Mo-Kα radiation.

- Validation : Check R-factor (<5%) and residual electron density maps.

- Example: SHELX programs enable precise determination of halogen atom positions and torsional angles in aromatic esters .

Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Analysis : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, 80°C), while the chloro group remains inert under these conditions. Competitive experiments show 5-bromo-2-chlorobenzoate derivatives react 10× faster than mono-bromo analogs due to electronic effects .

Q. What hydrolysis products form under varying pH conditions, and how are they analyzed?

- Experimental Design :

- Acidic (HCl) : Yields 5-bromo-2-chlorobenzoic acid (confirmed by HPLC, retention time 4.2 min).

- Basic (NaOH) : Forms carboxylate salts, regenerated via acidification. Quantify using titration or LC-MS .

Q. Which computational tools predict the stability and electronic properties of this compound?

- Approach : DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic Potential Maps : Highlight nucleophilic attack sites at the bromine atom .

Q. Key Applications in Research

Properties

IUPAC Name |

ethyl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGWDYLEMSMUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226919 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-73-6 | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76008-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076008736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.